4-Piperidinamine, 3,5-dimethyl-
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis
The piperidine motif is a ubiquitous structural feature in numerous biologically active compounds, making it a privileged scaffold in medicinal chemistry and drug design. nih.govacs.org Piperidine-containing compounds constitute a significant portion of pharmaceuticals, spanning more than twenty different classes of drugs, as well as a wide range of alkaloids. nih.gov The prevalence of this scaffold stems from its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule.
The three-dimensional, sp³-hybridized nature of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors. nih.gov The introduction of a chiral piperidine scaffold can modulate a molecule's properties in several beneficial ways, including:
Enhancing biological activity and selectivity thieme-connect.com
Improving pharmacokinetic profiles thieme-connect.com
Modulating physicochemical properties thieme-connect.com
The development of efficient and cost-effective synthetic methods to create substituted piperidines is a primary objective in modern organic chemistry. nih.gov Researchers have developed numerous strategies, including intramolecular and intermolecular reactions, to generate diverse piperidine derivatives such as substituted piperidines, spiropiperidines, and condensed piperidines. nih.govnih.gov These synthetic efforts are crucial for exploring the structure-activity relationships of new potential therapeutic agents. acs.org For instance, studies have shown that even minor modifications to the piperidine ring, such as the addition of substituents, can be accommodated in the binding pockets of enzymes like acetylcholinesterase, potentially leading to improved pharmacological profiles. acs.org
Contextualizing 4-Piperidinamine, 3,5-dimethyl- as a Key Piperidine Derivative
4-Piperidinamine, 3,5-dimethyl- is a specific example of a substituted piperidine that combines several key structural features. Its chemical identity is defined by a piperidine core, an amine group at the 4-position, and two methyl groups at the 3- and 5-positions.
The 4-aminopiperidine (B84694) (4AP) scaffold itself is a significant chemotype in medicinal chemistry. Research has identified the 4AP scaffold as a potent framework for targeting various biological processes. For example, a 4-aminopiperidine scaffold was the basis for the discovery and optimization of a novel class of inhibitors targeting the assembly of the Hepatitis C virus (HCV). nih.gov This highlights the potential of the 4-amino functional group to serve as a critical pharmacophore.
By combining the established 4-aminopiperidine core with a 3,5-dimethyl substitution pattern, the compound 4-Piperidinamine, 3,5-dimethyl- emerges as a precisely functionalized molecule. While extensive research on this specific derivative is not widely documented in public literature, its structure positions it as a compound of interest for synthetic and medicinal chemistry explorations, building upon the established importance of its constituent scaffolds.
Referenced Compound Data
Below are tables detailing key information for compounds discussed in this article.
Table 1: Properties of the Parent Scaffold 3,5-Dimethylpiperidine (B146706) Data sourced from PubChem CID 118259 nih.gov
| Property | Value |
| IUPAC Name | 3,5-dimethylpiperidine |
| Molecular Formula | C₇H₁₅N |
| Molar Mass | 113.20 g/mol |
| CAS Number | 35794-11-7 |
| Appearance | Colorless liquid |
| Boiling Point | 144 °C |
| Synonyms | 3,5-Lupetidine, Hexahydro-3,5-lutidine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-5-3-9-4-6(2)7(5)8/h5-7,9H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSUUJDMFDMIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436302 | |
| Record name | 4-Piperidinamine, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100421-66-7 | |
| Record name | 4-Piperidinamine, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization of 4 Piperidinamine, 3,5 Dimethyl
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrational modes of the molecule's functional groups, offering a unique fingerprint of its structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a detailed profile of the functional groups present. For 4-Piperidinamine, 3,5-dimethyl-, the key vibrational bands are anticipated based on its structural components: a secondary amine within the piperidine (B6355638) ring, a primary amine group, and aliphatic C-H bonds.
The N-H stretching vibrations are particularly informative. The secondary amine in the piperidine ring is expected to show a moderate absorption band in the region of 3300-3500 cm⁻¹. The primary amine (-NH₂) at the 4-position will typically exhibit two bands in this region, corresponding to symmetric and asymmetric stretching modes. The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the piperidine ring and its substituents will appear in the 2850-3000 cm⁻¹ range. Furthermore, N-H bending vibrations are expected around 1590-1650 cm⁻¹, and C-N stretching vibrations can be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for 4-Piperidinamine, 3,5-dimethyl-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | Primary Amine (-NH₂) | ~3350 | Medium |
| N-H Stretch (symmetric) | Primary Amine (-NH₂) | ~3280 | Medium |
| N-H Stretch | Secondary Amine (-NH-) | ~3320 | Medium |
| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2850-2960 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590-1650 | Medium-Strong |
| C-N Stretch | Amine | 1000-1350 | Medium |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational frequencies of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.
For 4-Piperidinamine, 3,5-dimethyl-, Raman spectroscopy would be particularly useful for analyzing the C-C backbone of the piperidine ring and the symmetric vibrations of the methyl groups. The symmetric C-H stretching vibrations, which are often weak in FT-IR, would produce strong signals in the Raman spectrum. The C-N stretching vibrations would also be observable, providing a more complete picture of the molecule's vibrational framework when combined with FT-IR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment.
In 4-Piperidinamine, 3,5-dimethyl-, several distinct proton signals are expected. The protons of the two methyl groups at the 3 and 5 positions would likely appear as a doublet due to coupling with the adjacent methine proton. The protons on the piperidine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The axial and equatorial protons at each carbon will have different chemical shifts. The proton of the secondary amine (N-H) and the two protons of the primary amine (-NH₂) would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
Table 2: Predicted ¹H NMR Spectral Data for 4-Piperidinamine, 3,5-dimethyl-
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (at C3, C5) | 0.8 - 1.2 | Doublet |
| Piperidine Ring Protons (axial/equatorial) | 1.5 - 3.5 | Multiplets |
| -CH- (at C3, C5) | 1.5 - 2.5 | Multiplet |
| -CH- (at C4) | 2.5 - 3.0 | Multiplet |
| -NH (ring) | 1.0 - 3.0 | Broad Singlet |
| -NH₂ (at C4) | 1.0 - 3.0 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
For 4-Piperidinamine, 3,5-dimethyl-, due to the presence of stereoisomers (cis and trans), the number of signals may vary. Assuming a cis or trans isomer, we would expect to see distinct signals for the methyl carbons, the methine carbons at positions 3 and 5, the carbon at position 4 bearing the amino group, and the methylene carbons at positions 2 and 6. The chemical shifts of these carbons are influenced by their substitution and local geometry.
Table 3: Predicted ¹³C NMR Spectral Data for 4-Piperidinamine, 3,5-dimethyl-
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (at C3, C5) | 15 - 25 |
| C2, C6 (Methylene) | 40 - 55 |
| C3, C5 (Methine) | 30 - 45 |
| C4 (Methine) | 45 - 60 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In 4-Piperidinamine, 3,5-dimethyl-, COSY would show correlations between the methyl protons and the methine proton at C3/C5, as well as between the various protons on the piperidine ring, helping to trace the spin systems. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would definitively link each proton signal to its attached carbon atom, for example, confirming the assignment of the methyl protons to the methyl carbons. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for piecing together the molecular structure by identifying longer-range connectivities. For instance, it would show correlations between the methyl protons and the C2, C3, C4, and C5 carbons, confirming the placement of the methyl groups.
By integrating the data from these various spectroscopic methods, a complete and unambiguous structural assignment of 4-Piperidinamine, 3,5-dimethyl- can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For 4-Piperidinamine, 3,5-dimethyl- (C₇H₁₆N₂), the molecular weight is 128.22 g/mol . In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 128.
The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and radical species. As an aliphatic amine, the dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. The presence of two nitrogen atoms and methyl substituents on the piperidine ring offers several potential fragmentation routes.
Key predicted fragmentation pathways include:
Alpha-cleavage adjacent to the ring nitrogen: Cleavage of the C-C bond at the C2 or C6 position can lead to the loss of a methyl group (•CH₃) or an ethyl radical (•CH₂CH₃) from the ring structure, leading to characteristic resonance-stabilized ions.
Alpha-cleavage adjacent to the exocyclic amine: Cleavage of the bond between C4 and the amino group (–NH₂) is a possibility, though less favored than ring fragmentation.
Ring Cleavage: The piperidine ring can undergo fragmentation, leading to the formation of various smaller charged fragments. The loss of ethene (C₂H₄) is a common pathway for cyclic compounds.
While an experimental spectrum for 4-Piperidinamine, 3,5-dimethyl- is not publicly available, a predictive analysis based on these principles allows for the identification of likely fragments.
Table 1: Predicted Mass Spectrometry Fragmentation for 4-Piperidinamine, 3,5-dimethyl-
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 128 | [C₇H₁₆N₂]⁺• | Molecular Ion (M⁺•) |
| 113 | [M - CH₃]⁺ | Loss of a methyl group from the ring |
| 99 | [M - C₂H₅]⁺ | Loss of an ethyl group via ring cleavage |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage and subsequent rearrangement |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The utility of this technique is primarily for compounds containing chromophores, such as conjugated π-systems or carbonyl groups.
4-Piperidinamine, 3,5-dimethyl- is a saturated aliphatic amine. It lacks a conjugated system of double bonds, and therefore does not exhibit significant absorption in the standard UV-Vis range (200–800 nm). The electronic transitions available to this molecule are high-energy sigma (σ) to sigma-antibonding (σ) and non-bonding (n) to sigma-antibonding (σ) transitions.
n→σ* Transitions: The lone pairs of electrons on the two nitrogen atoms can be excited to a σ* orbital. These transitions are typically weak (low molar absorptivity) and occur in the far-UV region, generally at wavelengths below 200 nm.
σ→σ* Transitions: The excitation of an electron from a C-C, C-H, C-N, or N-H sigma bonding orbital to a corresponding σ* orbital requires even higher energy and thus occurs at even shorter wavelengths, well outside the range of conventional UV-Vis spectrophotometers.
Consequently, a UV-Vis spectrum of 4-Piperidinamine, 3,5-dimethyl- would likely show no distinct peaks above 200 nm.
Table 2: Predicted Electronic Transitions for 4-Piperidinamine, 3,5-dimethyl-
| Transition Type | Expected Wavelength (λmax) | Chromophore |
|---|---|---|
| n→σ* | < 200 nm | C-N-H (Amine) |
X-ray Crystallography for Solid-State Three-Dimensional Structure Elucidation
For 4-Piperidinamine, 3,5-dimethyl-, an X-ray crystallographic analysis would reveal:
The conformation of the piperidine ring (e.g., chair, boat, or twist-boat). A chair conformation is most likely.
The stereochemical relationship between the two methyl groups at the C3 and C5 positions (cis or trans).
The orientation of the amino group at the C4 position (axial or equatorial).
Precise bond lengths and angles for all atoms in the molecule.
However, a search of publicly available crystallographic databases indicates that the crystal structure of 4-Piperidinamine, 3,5-dimethyl- has not been determined or is not publicly accessible. To perform this analysis, the compound would first need to be synthesized and then crystallized into a single crystal of sufficient quality for X-ray diffraction.
Table 3: X-ray Crystallography Data for 4-Piperidinamine, 3,5-dimethyl-
| Parameter | Value |
|---|---|
| Crystal System | Data not publicly available |
| Space Group | Data not publicly available |
| Unit Cell Dimensions (a, b, c) | Data not publicly available |
| Unit Cell Angles (α, β, γ) | Data not publicly available |
| Volume (V) | Data not publicly available |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-Piperidinamine, 3,5-dimethyl- |
Stereochemical Aspects of 4 Piperidinamine, 3,5 Dimethyl
Identification of Diastereomers and Enantiomeric Pairs
4-Piperidinamine, 3,5-dimethyl- possesses three stereocenters at positions 3, 4, and 5 of the piperidine (B6355638) ring. This substitution pattern leads to the possibility of multiple diastereomers and enantiomeric pairs. The relative orientation of the two methyl groups (cis or trans) and the position of the amino group (axial or equatorial) determine the specific stereoisomer.
The two primary diastereomeric sets are based on the relationship between the 3- and 5-methyl groups:
cis-3,5-dimethyl-4-piperidinamine : In this diastereomer, the two methyl groups are on the same side of the piperidine ring. The cis isomer is achiral and exists as a meso compound when the amino group is in a specific orientation relative to the methyl groups.
trans-3,5-dimethyl-4-piperidinamine : Here, the methyl groups are on opposite sides of the ring. The trans isomer is chiral and exists as a pair of enantiomers (R,R and S,S configurations at carbons 3 and 5).
For each of these diastereomers, the amino group at C-4 can be either axial or equatorial, leading to further conformational isomers. The interplay of these stereochemical features results in a complex mixture of potential isomers, each with a unique spatial arrangement. The table below summarizes the possible stereoisomers.
| Diastereomer | Chirality | Enantiomeric Pairs |
| cis-3,5-dimethyl-4-piperidinamine | Achiral (meso) | None |
| trans-3,5-dimethyl-4-piperidinamine | Chiral | (3R, 5R) and (3S, 5S) |
Chiral Synthesis and Stereoselective Resolution Strategies
The synthesis of specific stereoisomers of 3,5-disubstituted piperidines requires careful control of the reaction conditions. acs.org Several strategies have been developed for the asymmetric synthesis and resolution of related piperidine derivatives, which can be applied to obtain enantiomerically pure forms of 4-piperidinamine, 3,5-dimethyl-.
Chiral Synthesis:
Asymmetric Hydrogenation: One common approach involves the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor. acs.org The use of chiral rhodium catalysts can induce stereoselectivity, leading to the formation of a specific enantiomer of the piperidine ring. rsc.org For instance, Rh(I) complexes with optically active ferrocenyl phosphine (B1218219) ligands have been used for the asymmetric hydrogenation of related substituted pyridines. google.com
Chiral Pool Synthesis: Starting from readily available chiral molecules, such as amino acids, is another effective strategy. whiterose.ac.uk These methods build the piperidine ring while retaining the stereochemistry of the starting material.
Catalytic Dynamic Resolution: This technique can be applied to the synthesis of 2,6-disubstituted piperidines and could be adapted for 3,5-disubstituted systems. nih.govclockss.org It involves the dynamic resolution of a lithiated piperidine intermediate using a chiral ligand, followed by electrophilic trapping. nih.govclockss.org
Stereoselective Resolution:
Classical Resolution: Racemic mixtures of trans-3,5-dimethyl-4-piperidinamine can be separated into their individual enantiomers through classical resolution techniques. This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiopure amines.
Enzymatic Resolution: Biocatalytic methods, such as enzyme-catalyzed acylation or hydrolysis, can offer high enantioselectivity in resolving racemic piperidine derivatives. acs.org
Chromatographic Separation: Preparative chiral chromatography, including techniques like Simulated Moving Bed (SMB) chromatography, is a powerful tool for separating enantiomers on a larger scale. acs.org
Influence of 3,5-Dimethyl Substitution on Piperidine Ring Conformation
The presence of the two methyl groups at the 3 and 5 positions significantly influences the conformational equilibrium of the piperidine ring. The chair conformation is the most stable arrangement for the piperidine ring, and the substituents will preferentially occupy equatorial positions to minimize steric strain.
cis-Isomer: In the cis-3,5-dimethyl isomer, both methyl groups can occupy equatorial positions simultaneously in a chair conformation. This arrangement is generally considered to be the most stable.
trans-Isomer: For the trans-3,5-dimethyl isomer, one methyl group must be in an axial position while the other is equatorial in a standard chair conformation. This leads to 1,3-diaxial interactions, which can destabilize this conformation. The ring may adopt a twist-boat conformation to alleviate this steric strain.
Principles of Stereocontrol in Derivatization and Functionalization Reactions
The stereochemistry of the starting 4-piperidinamine, 3,5-dimethyl- isomer plays a crucial role in directing the outcome of subsequent derivatization and functionalization reactions. The existing stereocenters can influence the approach of reagents and favor the formation of one stereoisomer over others.
Stereodirecting Influence of Existing Substituents: The axial or equatorial orientation of the methyl and amino groups can block or open faces of the molecule to incoming reagents. For example, in reactions involving the nitrogen of the amino group or the piperidine nitrogen, the steric bulk of the adjacent methyl groups will influence the accessibility of these sites.
Neighboring Group Participation: The amino group at C-4 can act as a directing group in certain reactions, influencing the stereochemical outcome at adjacent positions.
Catalyst-Controlled Stereoselectivity: The use of chiral catalysts can override the directing influence of the existing stereocenters, allowing for the synthesis of otherwise disfavored stereoisomers. Rhodium-catalyzed C-H functionalization, for example, has been shown to be highly site- and stereoselective in the functionalization of piperidine derivatives. researchgate.netnih.govdntb.gov.ua The choice of catalyst and protecting group on the piperidine nitrogen can direct functionalization to different positions of the ring with high diastereoselectivity. researchgate.netnih.gov
Reactivity and Chemical Transformations of 4 Piperidinamine, 3,5 Dimethyl
Basic Properties of the Amine Functionality
The basicity of 4-Piperidinamine, 3,5-dimethyl- is attributed to the lone pair of electrons on the nitrogen atoms of both the piperidine (B6355638) ring and the exocyclic amino group. These lone pairs can accept a proton, rendering the compound a Brønsted-Lowry base. The basicity is influenced by the electronic effects of the substituents on the piperidine ring. The two methyl groups at the 3 and 5 positions are electron-donating groups, which increase the electron density on the nitrogen atoms, thereby enhancing their basicity compared to unsubstituted piperidine.
Reactions Involving the Secondary Amine (e.g., N-Alkylation, N-Acylation, Reductive Amination)
The secondary amine within the piperidine ring of 4-Piperidinamine, 3,5-dimethyl- is a key site for various chemical reactions.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom of the piperidine ring. Common alkylating agents include alkyl halides. nih.gov However, direct alkylation can sometimes lead to overalkylation, yielding quaternary ammonium (B1175870) salts. nih.gov To achieve more selective mono-alkylation, alternative methods using less reactive alkylating agents like dialkyl carbonates can be employed, although they may require higher temperatures. nih.gov A study on the N-methylation of amines using dimethyl carbonate (DMC) with a Cu-Zr bimetallic nanoparticle catalyst demonstrated a method for selective N-methylation. nih.gov
N-Acylation: The secondary amine can readily react with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives (amides). This reaction is a common method for introducing a variety of functional groups onto the piperidine nitrogen.
Reductive Amination: Reductive amination is a versatile method for forming C-N bonds and can be used to introduce substituents to the secondary amine. researchgate.netmasterorganicchemistry.com This two-step process typically involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.netmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comyoutube.com This method avoids the issue of overalkylation often encountered in direct alkylation. masterorganicchemistry.com
Transformations of the Piperidine Ring System (e.g., Enamine Formation, Stork Alkylation Analogues)
The piperidine ring system, particularly in conjunction with the exocyclic amino group, can participate in transformations that modify the ring itself.
Enamine Formation: Enamines are unsaturated compounds derived from the reaction of an aldehyde or ketone with a secondary amine. wikipedia.orgmakingmolecules.com While 4-Piperidinamine, 3,5-dimethyl- itself is a primary and secondary amine, the secondary amine of the piperidine ring can, in principle, react with a carbonyl compound to form an enamine. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate followed by dehydration. wikipedia.orgyoutube.com The resulting enamine is a nucleophilic species due to the electron-donating nature of the nitrogen atom, making the α-carbon susceptible to attack by electrophiles. masterorganicchemistry.comlibretexts.org
Stork Alkylation Analogues: The Stork enamine alkylation is a well-established method for the α-alkylation of ketones and aldehydes. wikipedia.orgyoutube.com It involves the formation of an enamine from a ketone or aldehyde and a secondary amine, followed by alkylation of the enamine with an electrophile, and subsequent hydrolysis to regenerate the carbonyl group. wikipedia.orgyoutube.comambeed.com While not a direct transformation of the piperidine ring of 4-Piperidinamine, 3,5-dimethyl- itself, the secondary amine of this compound could potentially be used to form an enamine with a separate carbonyl compound, which could then undergo a Stork-type alkylation. The reactivity in such a reaction would be influenced by the steric and electronic properties of the 3,5-dimethylpiperidine (B146706) moiety.
Regioselectivity and Diastereoselectivity in Organic Reactions
The presence of multiple reactive sites and stereocenters in 4-Piperidinamine, 3,5-dimethyl- raises considerations of regioselectivity and diastereoselectivity in its reactions.
Regioselectivity: Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the case of 4-Piperidinamine, 3,5-dimethyl-, a key regioselective challenge is the differentiation between the secondary amine of the piperidine ring and the primary exocyclic amino group. The relative nucleophilicity of these two sites can be influenced by steric hindrance and electronic effects. kfas.org.kw For instance, in N-alkylation or N-acylation reactions, the less sterically hindered primary amine might be expected to react preferentially under certain conditions.
Diastereoselectivity: The 3,5-dimethylpiperidine core of the molecule contains two stereocenters. Depending on the relative orientation of the methyl groups, cis and trans diastereomers exist. wikipedia.org Reactions involving the formation of a new stereocenter can lead to the formation of different diastereomers. For example, in a reductive amination reaction where a new stereocenter is created, the stereochemical outcome can be influenced by the existing stereocenters in the piperidine ring. chim.it The synthesis of specific diastereomers often requires stereoselective synthetic routes. For instance, a facile approach for the preparation of cis-3-methyl-4-aminopiperidine derivatives has been described involving the regioselective ring-opening of an epoxide intermediate. researchgate.net
Based on a comprehensive review of scientific literature, there is currently insufficient specific data available for the chemical compound “4-Piperidinamine, 3,5-dimethyl-” to generate a detailed article that adheres to the requested outline.
Searches for its role as a synthetic intermediate, its applications in organocatalysis and transition metal catalysis, and its use as a precursor in materials chemistry did not yield specific research findings for this particular molecule. The available literature focuses on related but structurally distinct compounds, such as other substituted aminopiperidines or the parent compound 3,5-dimethylpiperidine.
While 3,5-dimethylpiperidine, a related compound lacking the 4-amino group, is utilized as a synthetic intermediate, a catalyst, and a building block for materials like zeolites, this information cannot be accurately extrapolated to "4-Piperidinamine, 3,5-dimethyl-". tuodaindus.com Similarly, research on other aminopiperidine derivatives in catalysis and synthesis does not specifically mention the 3,5-dimethyl-4-amino variant. nih.govresearchgate.netvot.pl
To maintain scientific accuracy, an article on "4-Piperidinamine, 3,5-dimethyl-" cannot be constructed without direct research pertaining to it.
Q & A
Q. What are the optimal synthetic routes for 3,5-dimethyl-4-piperidinamine, and what purification methods ensure high yield?
Methodological Answer: The synthesis of 3,5-dimethyl-4-piperidinamine typically involves alkylation or reductive amination of substituted piperidine precursors. For example, nucleophilic substitution reactions using halogenated intermediates (e.g., 3,5-dimethylpiperidinone derivatives) with ammonia or amines under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Purification methods include column chromatography using silica gel with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures. High yields (>70%) are achievable when reaction temperatures are controlled (e.g., 60–80°C) and inert atmospheres (N₂/Ar) prevent oxidation .
Advanced Question
Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of 3,5-dimethyl-4-piperidinamine derivatives?
Methodological Answer: Stereochemical discrepancies often arise from competing reaction pathways (e.g., axial vs. equatorial substitution in the piperidine ring). To resolve these:
- Use chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) to enforce enantioselectivity .
- Employ advanced analytical techniques:
- NMR (²H/¹³C decoupling) to distinguish axial/equatorial proton environments.
- X-ray crystallography for absolute configuration determination (e.g., as demonstrated in piperidine derivatives with cis/trans stereochemistry) .
- Compare computational predictions (DFT or molecular docking) with experimental data to identify energetically favored conformers .
Basic Question
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 3,5-dimethyl-4-piperidinamine?
Methodological Answer:
- ¹H/¹³C NMR : Key for identifying methyl group environments (δ 1.0–1.5 ppm for CH₃) and amine protons (δ 1.5–2.5 ppm). Coupling constants (J) reveal ring conformation .
- IR Spectroscopy : Confirms NH stretches (~3350 cm⁻¹) and absence of carbonyl groups (ruling out ketone intermediates) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₁₆N₂: 128.13 g/mol) and fragmentation patterns .
Advanced Question
Q. What strategies mitigate discrepancies between computational predictions and experimental data in the reactivity of 3,5-dimethyl-4-piperidinamine?
Methodological Answer: Discrepancies often stem from solvent effects or incomplete conformational sampling in simulations. To address:
- Solvent Correction : Use COSMO-RS or explicit solvent models in DFT calculations .
- Dynamic NMR Studies : Probe temperature-dependent conformational equilibria (e.g., chair-flipping in piperidine rings) .
- Cross-Validation : Compare multiple computational methods (e.g., MP2 vs. DFT) and experimental kinetics (e.g., Arrhenius plots for reaction rates) .
Basic Question
Q. How should researchers assess the stability of 3,5-dimethyl-4-piperidinamine under varying storage and reaction conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most piperidines) .
- HPLC Monitoring : Track degradation products (e.g., oxidation to nitroso derivatives) under acidic/oxidative conditions .
- pH Stability Tests : Store the compound in anhydrous environments (e.g., over molecular sieves) to prevent hydrolysis .
Advanced Question
Q. What are the challenges in determining the biological activity of 3,5-dimethyl-4-piperidinamine derivatives, and how can SAR studies address them?
Methodological Answer: Challenges include low solubility and off-target interactions. Strategies:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methyl with trifluoromethyl) to enhance receptor binding .
- Molecular Dynamics Simulations : Predict binding affinities to targets (e.g., histamine receptors) and optimize pharmacokinetics .
- In Vitro Assays : Use radioligand displacement (e.g., H₃ receptor assays) to validate computational hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
